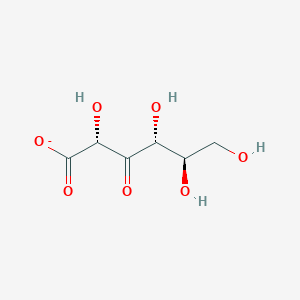

3-dehydro-D-gluconate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9O7- |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

(2R,4R,5R)-2,4,5,6-tetrahydroxy-3-oxohexanoate |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/p-1/t2-,3-,5-/m1/s1 |

InChI Key |

WTAHRPBPWHCMHW-PAKKCRSFSA-M |

SMILES |

C(C(C(C(=O)C(C(=O)[O-])O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H](C(=O)[C@H](C(=O)[O-])O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)C(C(=O)[O-])O)O)O)O |

Origin of Product |

United States |

Biological Significance and Metabolic Context of 3 Dehydro D Gluconate

Role as a Central Metabolic Intermediate

3-Dehydro-D-gluconate, also known as 2-keto-3-deoxy-D-gluconate (KDG), is a crucial intermediate in the carbohydrate metabolism of numerous organisms, particularly bacteria and archaea. ecmdb.camorf-db.orgredalyc.org It occupies a central position in several catabolic pathways, linking the breakdown of various sugars and sugar acids to the core energy-producing routes of the cell. ecmdb.caredalyc.org Its significance lies in its role as a key product in the initial stages of glucose and hexuronate degradation, which is then further metabolized to yield pyruvate (B1213749) and other essential precursors for biosynthesis. redalyc.orgou.edu The formation of this compound represents a pivotal metabolic branch point, directing carbon flow into specialized catabolic routes like the Entner-Doudoroff pathway and its variants. ou.eduwikipedia.org

Involvement in Primary Carbohydrate Catabolic Pathways

This compound is a signature molecule in several primary carbohydrate catabolic pathways, most notably the Entner-Doudoroff (ED) pathway and its variations, as well as in the breakdown of hexuronic acids. wikipedia.orgfrontiersin.org These pathways are alternatives to the more widespread Embden-Meyerhof-Parnas (glycolysis) pathway for glucose catabolism.

Entner-Doudoroff Pathway Variants

The Entner-Doudoroff pathway is a metabolic sequence that catabolizes glucose to pyruvate. wikipedia.org While the classical pathway is well-established, several variants exist, particularly in archaea, that are distinguished by their phosphorylation steps. This compound is a key intermediate in the non-phosphorylative and semiphosphorylative versions of this pathway. wikipedia.org

In the classical Entner-Doudoroff pathway, which is prevalent in many Gram-negative bacteria, glucose is first phosphorylated to glucose-6-phosphate. csjmu.ac.in This is then oxidized to 6-phosphogluconate, which is subsequently dehydrated to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). csjmu.ac.inasm.org KDPG is the key intermediate that is cleaved by KDPG aldolase (B8822740) into pyruvate and glyceraldehyde-3-phosphate. wikipedia.orgwikipedia.org It is important to note that in the classical phosphorylative ED pathway, the unphosphorylated this compound is not a direct intermediate in the main pathway of glucose breakdown. However, some organisms can convert extracellular gluconate to this compound, which is then phosphorylated to enter the latter part of the ED pathway. ou.edu

The non-phosphorylative Entner-Doudoroff (npED) pathway is a variation found predominantly in hyperthermophilic archaea, such as species of Sulfolobus and Picrophilus. nih.govresearchgate.net In this pathway, glucose is oxidized to gluconate, which is then dehydrated by the enzyme gluconate dehydratase to form this compound (KDG). nih.govresearchgate.net This is a key step that distinguishes it from the classical pathway. The resulting this compound is then directly cleaved by a specific 2-keto-3-deoxy-D-gluconate aldolase (KDGA) to yield pyruvate and glyceraldehyde. nih.govresearchgate.net This pathway is notable for its lack of substrate-level phosphorylation in the initial stages. researchgate.net

Table 1: Key Enzymes in the Non-phosphorylative Entner-Doudoroff Pathway

| Enzyme | Reaction Catalyzed | Organism Example |

| Glucose Dehydrogenase | Glucose → Gluconate | Sulfolobus solfataricus |

| Gluconate Dehydratase | Gluconate → this compound (KDG) | Picrophilus torridus nih.gov |

| 2-Keto-3-deoxy-D-gluconate aldolase (KDGA) | This compound (KDG) → Pyruvate + Glyceraldehyde | Sulfolobus solfataricus researchgate.net |

The semiphosphorylative Entner-Doudoroff (spED) pathway is another important variant found in archaea, particularly halophilic archaea like Haloferax volcanii, as well as some bacteria. wikipedia.orgnih.govnih.gov Similar to the npED pathway, glucose is first oxidized to gluconate, which is then dehydrated to form this compound (KDG). wikipedia.orgnih.gov However, in the spED pathway, this compound is then phosphorylated by the enzyme 2-keto-3-deoxy-D-gluconate kinase (KDGK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). wikipedia.orgfrontiersin.orgtandfonline.com This KDPG is the same intermediate found in the classical ED pathway and is subsequently cleaved by KDPG aldolase to produce pyruvate and glyceraldehyde-3-phosphate. nih.govnih.gov This pathway essentially merges features of both the non-phosphorylative and classical ED pathways. nih.gov

Table 2: Key Enzymes in the Semiphosphorylative Entner-Doudoroff Pathway

| Enzyme | Reaction Catalyzed | Organism Example |

| Glucose Dehydrogenase | Glucose → Gluconate | Haloferax volcanii nih.gov |

| Gluconate Dehydratase | Gluconate → this compound (KDG) | Haloferax volcanii nih.gov |

| 2-Keto-3-deoxy-D-gluconate kinase (KDGK) | This compound (KDG) → 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | Sulfolobus solfataricus tandfonline.com |

| 2-Keto-3-deoxy-6-phosphogluconate aldolase (KDPGA) | 2-Keto-3-deoxy-6-phosphogluconate (KDPG) → Pyruvate + Glyceraldehyde-3-phosphate | Haloferax volcanii nih.govdntb.gov.ua |

Hexuronate Catabolic Pathways

This compound is also a central intermediate in the catabolism of hexuronic acids, such as D-glucuronate and D-galacturonate, which are components of pectin (B1162225) and other polysaccharides. ecmdb.caredalyc.org In organisms like Escherichia coli, the breakdown pathways of these sugar acids converge at the formation of this compound. redalyc.org For instance, D-glucuronate can be converted through a series of enzymatic reactions to D-mannonate, which is then dehydrated to yield 2-keto-3-deoxy-D-gluconate (an isomer of this compound). nih.gov In some pathways, D-galacturonate is also metabolized to this compound. core.ac.uk This intermediate is then typically phosphorylated by KDG kinase to KDPG, which is subsequently cleaved by KDPG aldolase, thus feeding into the central metabolism. redalyc.org The expression of the genes involved in this pathway, such as kduD (encoding 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase), is often induced by the presence of galacturonate and glucuronate. uniprot.org

Isomerase Pathway of Hexuronate Utilization

Many bacteria utilize hexuronic acids, such as D-galacturonic acid (D-GalA) and D-glucuronic acid (D-GlcA), as carbon sources. asm.org The isomerase pathway represents a primary route for their catabolism, particularly in gammaproteobacteria like Escherichia coli and Bacillus subtilis. asm.orgasm.org In this pathway, D-glucuronate is first isomerized to D-fructuronate, which is then reduced to D-mannonate. pathbank.orgsmpdb.ca Subsequently, D-mannonate dehydratase catalyzes the dehydration of D-mannonate to yield 2-keto-3-deoxy-D-gluconate (KDG). asm.orgpathbank.orgsmpdb.ca Similarly, D-galacturonate is converted via D-tagaturonate and D-altronate, with the latter also being dehydrated to form KDG. pathbank.orgsmpdb.ca

Once formed, KDG is phosphorylated by the enzyme 2-keto-3-deoxygluconokinase (KdgK) to produce 2-keto-3-deoxy-6-phosphogluconate (KDPG). pathbank.orgfrontiersin.org This intermediate is then cleaved by KDPG aldolase (Eda or KdgA) into two key metabolites: pyruvate and D-glyceraldehyde-3-phosphate. asm.orgpathbank.orgfrontiersin.org These products can then enter central glycolytic pathways to generate energy and biomass. pathbank.orgfrontiersin.org

Table 1: Key Enzymes in the Isomerase Pathway of Hexuronate Utilization

| Enzyme | Reaction | Organism Example |

| D-Glucuronate Isomerase (UxaC) | D-Glucuronate ⇌ D-Fructuronate | Escherichia coli |

| D-Mannonate Oxidoreductase (UxuB) | D-Fructuronate + NADH ⇌ D-Mannonate + NAD+ | Escherichia coli |

| D-Mannonate Dehydratase (UxuA) | D-Mannonate ⇌ 2-Keto-3-deoxy-D-gluconate + H₂O | Escherichia coli |

| Altronate Oxidoreductase (UxaB) | D-Tagaturonate + NADH ⇌ D-Altronate + NAD+ | Escherichia coli |

| Altronate Dehydratase (UxaA) | D-Altronate ⇌ 2-Keto-3-deoxy-D-gluconate + H₂O | Escherichia coli |

| 2-Keto-3-deoxygluconokinase (KdgK) | KDG + ATP → 2-Keto-3-deoxy-6-phosphogluconate + ADP | Escherichia coli |

| KDPG Aldolase (KdgA/Eda) | 2-Keto-3-deoxy-6-phosphogluconate ⇌ Pyruvate + Glyceraldehyde-3-phosphate | Escherichia coli |

Oxidative Pathway of Hexuronate Utilization

An alternative route for hexuronate metabolism is the oxidative pathway, which has been characterized in various proteobacteria, including Agrobacterium tumefaciens. asm.orgasm.org This pathway does not directly produce 2-keto-3-deoxy-D-gluconate. Instead, it involves the oxidation of D-glucuronate or D-galacturonate by uronate dehydrogenase (Udh) to form D-glucaro- or D-galactaro-1,5-lactone. asm.orgresearchgate.net

These lactones undergo further enzymatic conversions. For instance, in A. tumefaciens, galactarolactone is converted through several steps to 5-keto-4-deoxy-D-galactarate (another compound sometimes abbreviated as KDG). asm.org This intermediate is then catabolized by KDG dehydratase and α-ketoglutaric semialdehyde dehydrogenase to yield α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. asm.orgresearchgate.net Therefore, the oxidative pathway feeds into a different downstream metabolic route compared to the isomerase pathway and does not use 2-keto-3-deoxy-D-gluconate as an intermediate. asm.org

Alginate Assimilation Pathways

Alginate, a major polysaccharide in the cell walls of brown algae, is a valuable carbon source for many marine bacteria. nih.gov Its degradation pathway is a significant source of 2-keto-3-deoxy-D-gluconate (KDG). The process begins with the extracellular depolymerization of alginate by alginate lyases into monosaccharides. nih.govresearchgate.net These monomers are then transported into the cell and non-enzymatically converted to 4-deoxy-L-erythro-5-hexoseulose uronate (DEH). researchgate.net

The key step leading to KDG is the reduction of DEH by a DEH reductase (DehR), an NAD(P)H-dependent enzyme. frontiersin.orgnih.govresearchgate.net The resulting KDG is then channeled into the Entner-Doudoroff pathway by the actions of KdgK and KDPG aldolase, ultimately producing pyruvate and glyceraldehyde-3-phosphate. frontiersin.orgnih.gov The set of five key enzymes required for this assimilation—alginate lyase (Aly), KdgF, DEH reductase (DehR), KdgK, and KDPG aldolase (Eda)—is widespread in marine bacteria from polar regions. frontiersin.org

Pectin Degradation Metabolism

Pectin is a complex polysaccharide found in the primary cell walls of terrestrial plants, with D-galacturonic acid being its main component. asm.org The breakdown of pectin by various microorganisms is another important metabolic route that generates 2-keto-3-deoxy-D-gluconate (KDG). nih.gov Pectin degradation often involves enzymes that produce unsaturated uronic acids. researchgate.netnih.gov These unsaturated compounds can be converted to 4-deoxy-L-threo-5-hexosulose-uronate (Dhu). researchgate.net

In some bacteria, Dhu is metabolized through the successive actions of an isomerase (KduI) and a dehydrogenase (KduD) to form KDG. nih.gov This KDG is then available for phosphorylation and subsequent cleavage as seen in other pathways. researchgate.net Therefore, KDG serves as a major catabolite in the microbial utilization of pectin. nih.gov

Glycosaminoglycan Degradation Pathways

Glycosaminoglycans (GAGs), such as hyaluronan and heparin, are major components of the extracellular matrix in animals. researchgate.netnih.gov Pathogenic bacteria, particularly streptococci, can degrade GAGs to acquire nutrients. researchgate.net This degradation process also converges on the formation of 2-keto-3-deoxy-D-gluconate (KDG). nih.gov

Bacterial lyases first depolymerize GAGs into unsaturated disaccharides, which are further broken down to unsaturated uronic acids. researchgate.netnih.gov These unsaturated uronates are non-enzymatically converted to 4-deoxy-L-threo-5-hexosulose-uronate (Dhu). researchgate.net In streptococci, a specific genetic cluster encodes the enzymes necessary for this process. researchgate.net Dhu is converted to KDG through the sequential reactions of Dhu isomerase (DhuI) and an NADH-dependent reductase/dehydrogenase (DhuD). researchgate.netnih.gov The resulting KDG is then metabolized via kinase and aldolase enzymes to pyruvate and glyceraldehyde-3-phosphate. researchgate.net

Pentose (B10789219) and Glucuronate Interconversions

2-keto-3-deoxy-D-gluconate (KDG) is an intermediate in metabolic pathways that interlink pentose and glucuronate metabolism. wikipedia.orgecmdb.ca These complex networks allow cells to flexibly utilize different sugar sources. For example, the catabolism of D-glucuronate via the isomerase pathway, as described earlier, directly produces KDG. pathbank.orgsmpdb.ca In E. coli, under certain conditions like osmotic stress, enzymes such as 2-deoxy-D-gluconate 3-dehydrogenase (KduD) and 5-keto-4-deoxyuronate isomerase (KduI) play a role in hexuronate catabolism, highlighting the intricate regulation of these pathways. plos.orguniprot.org The enzyme 2-deoxy-D-gluconate 3-dehydrogenase catalyzes the formation of 3-dehydro-2-deoxy-D-gluconate, another related intermediate in these interconversions. wikipedia.org

Aldarate Utilization Pathways (D-Glucarate and Meso-Galactarate)

The catabolism of aldaric acids, such as D-glucarate and meso-galactarate, also connects to central metabolism, though the link to 2-keto-3-deoxy-D-gluconate (KDG) is distinct from the hexuronate isomerase pathway. In organisms like E. coli, D-glucarate and meso-galactarate are converted by specific dehydratases (GudD and GarD, respectively) into a common intermediate, 5-keto-4-deoxy-D-glucarate. asm.orgasm.org

This intermediate, though also sometimes abbreviated as KDG, is chemically different from 2-keto-3-deoxy-D-gluconate. In E. coli, 5-keto-4-deoxy-D-glucarate is further metabolized by a specific aldolase and reductase to glycerate-2-phosphate. asm.orgasm.org Thus, while the aldarate utilization pathway shares a similarly named intermediate, it represents a separate metabolic route that does not directly proceed through 2-keto-3-deoxy-D-gluconate. asm.org

L-Fucose Metabolism

The metabolic pathways for the degradation of L-fucose, a deoxyhexose sugar, are distinct from the pathways that metabolize D-glucose and its derivatives, such as this compound (also known as 2-keto-3-deoxy-D-gluconate or KDG). Current scientific literature does not support a direct role for this compound as an intermediate in the catabolism of L-fucose.

In microorganisms, L-fucose is primarily metabolized through two main routes: a phosphorylative pathway and a non-phosphorylative pathway. nih.gov The non-phosphorylative pathway involves the oxidation of L-fucose to L-fuconate, which is then dehydrated to form 2-keto-3-deoxy-L-fuconate (L-KDF). oup.comcdnsciencepub.com This compound is a stereoisomer of this compound (KDG). The subsequent metabolic fate of L-KDF involves either an aldol (B89426) cleavage or further oxidation, ultimately yielding products like pyruvate and L-lactaldehyde or L-lactate, but not KDG. nih.govresearchgate.net

While there is no direct conversion, a point of distant relation lies in the homology of the enzymes involved. The aldolase enzymes that cleave 2-keto-3-deoxysugar acids, such as L-KDF in the fucose pathway and KDG in the Entner-Doudoroff pathway, can belong to the same protein superfamily (e.g., the DHDPS/NAL protein superfamily). nih.gov This reflects a similarity in the chemical reaction mechanism (a retro-aldol cleavage) that these enzymes catalyze. nih.gov However, the pathways themselves operate on different substrates and are specific to the stereochemistry of the sugar being metabolized. oup.com For instance, the enzyme L-fuconate dehydratase is specific for L-fuconate and shows no activity with D-gluconate, the precursor to KDG. cdnsciencepub.com

Linkages to Other Metabolic Networks

This compound is a key intermediate in specific metabolic pathways, most notably the Entner-Doudoroff pathway, which provides a critical link between carbohydrate metabolism and central cellular networks like glycolysis and the pentose phosphate (B84403) pathway.

Integration with Glycolysis and Pentose Phosphate Pathway

This compound (KDG) is a central molecule in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from glycolysis and found primarily in prokaryotes. The integration of KDG with glycolysis and the pentose phosphate pathway (PPP) occurs through the steps of the ED pathway.

The ED pathway begins with glucose, which is converted to 6-phospho-D-gluconate. This molecule is also a key intermediate in the oxidative phase of the pentose phosphate pathway. nih.govresearchgate.net In the ED pathway, 6-phospho-D-gluconate is then dehydrated to form 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG). KDPG is subsequently cleaved by the enzyme KDPG aldolase into two products: pyruvate and D-glyceraldehyde-3-phosphate (G3P). researchgate.net

The connection to glycolysis is direct and immediate: D-glyceraldehyde-3-phosphate is a central intermediate in the pay-off phase of glycolysis. researchgate.net Pyruvate, the other product, is the end-product of glycolysis and can be further metabolized in the citric acid cycle or through fermentation.

In some alternative versions of the ED pathway, the non-phosphorylated intermediate this compound (KDG) is formed first. It is then phosphorylated by the enzyme 2-dehydro-3-deoxygluconokinase to yield KDPG, which then enters the final step of the pathway. oup.comresearchgate.net This establishes this compound as a direct precursor to molecules that feed into the central glycolytic pathway. The link to the PPP is established via the shared intermediate, 6-phospho-D-gluconate, positioning the ED pathway as a bridge between these two fundamental metabolic networks.

Table 1: Key Enzymatic Reactions Involving this compound and its Phosphorylated Form

| Enzyme | EC Number | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|---|

| 2-dehydro-3-deoxygluconokinase | 2.7.1.45 | This compound, ATP | 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG), ADP | Entner-Doudoroff Pathway oup.comresearchgate.net |

| 2-dehydro-3-deoxy-phosphogluconate aldolase (KDPG aldolase) | 4.1.2.14 | 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG) | Pyruvate, D-glyceraldehyde-3-phosphate | Entner-Doudoroff Pathway, Pentose and glucuronate interconversions, Arginine and proline metabolism researchgate.net |

| 2-deoxy-D-gluconate 3-dehydrogenase | 1.1.1.125 | 2-deoxy-D-gluconate, NAD+ | 3-dehydro-2-deoxy-D-gluconate, NADH, H+ | Pentose and glucuronate interconversions |

Connections to Arginine and Proline Metabolism

The connection between this compound and the metabolism of the amino acids arginine and proline is indirect, mediated through the central metabolic hubs of the pentose phosphate pathway and the citric acid cycle.

The enzyme 2-dehydro-3-deoxy-phosphogluconate aldolase, which catalyzes the cleavage of the phosphorylated form of this compound (KDPG), is noted to participate in arginine and proline metabolism. researchgate.net This link is primarily understood through the metabolic precursors and cofactors that these pathways share. The synthesis of proline from glutamate (B1630785), for instance, is a highly reductive process that consumes significant amounts of NADPH. The primary source for this cellular reductant is the oxidative phase of the pentose phosphate pathway. As the Entner-Doudoroff pathway, featuring this compound, shares the intermediate 6-phospho-D-gluconate with the PPP, it is metabolically coupled to the generation of the NADPH required for proline biosynthesis.

Furthermore, the catabolism of both proline and arginine ultimately yields glutamate. Glutamate can be converted by glutamate dehydrogenase into α-ketoglutarate, a key intermediate of the citric acid cycle (TCA cycle). The pyruvate generated from the cleavage of KDPG via the ED pathway is a major entry point into the TCA cycle (via acetyl-CoA). This shared reliance on and contribution to the pool of TCA cycle intermediates forms another significant metabolic linkage between the degradation of this sugar acid and the metabolism of arginine and proline.

Enzymology of 3 Dehydro D Gluconate Biotransformations

Enzymes Catalyzing 3-Dehydro-D-gluconate Formation

Several enzymes are capable of synthesizing this compound or its phosphorylated and stereoisomeric analogs from various sugar acids. These enzymes are typically lyases that catalyze a dehydration reaction.

Gluconate dehydratases are enzymes that catalyze the dehydration of D-gluconate to form 2-dehydro-3-deoxy-D-gluconate. qmul.ac.ukwikipedia.org This reaction is a key step in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from glycolysis. wikipedia.orggenome.jp The systematic name for this enzyme is D-gluconate hydro-lyase (2-dehydro-3-deoxy-D-gluconate-forming). qmul.ac.ukwikipedia.org

Research has identified and characterized gluconate dehydratase in various microorganisms, including the bacterium Clostridium pasteurianum and the thermoacidophilic archaeon Sulfolobus solfataricus. genome.jpnih.gov The enzyme from C. pasteurianum shows no activity with D-galactonate (B1234356). qmul.ac.ukgenome.jp In S. solfataricus, this enzyme is a key component of a modified, non-phosphorylated ED pathway where it converts D-gluconate directly to 2-keto-3-deoxy-D-gluconate (KDG). nih.gov

D-Mannonate dehydratase, also known as mannonate hydrolyase, catalyzes the conversion of D-mannonate into 2-dehydro-3-deoxy-D-gluconate and water. wikipedia.orgqmul.ac.uk This enzyme is classified as a hydro-lyase and participates in pentose (B10789219) and glucuronate interconversions. wikipedia.orggenome.jp The systematic name for this enzyme is D-mannonate hydro-lyase (2-dehydro-3-deoxy-D-gluconate-forming). wikipedia.orgqmul.ac.uk

This enzyme has been studied in organisms like Escherichia coli, where it is encoded by the uxuA gene and plays a role in hexuronate degradation. ebi.ac.uk Structural studies of the enzyme from E. coli and other bacteria have provided insights into its catalytic mechanism, which involves a divalent iron cation. ebi.ac.ukenzymes.me.uk

While primarily involved in the further metabolism of this compound, some 2-keto-3-deoxy-D-gluconate dehydrogenases (EC 1.1.1.127) catalyze a reversible reaction. These enzymes can synthesize 2-dehydro-3-deoxy-D-gluconate (KDG) by reducing 2,5-diketo-3-deoxygluconate (also known as 3-deoxy-D-glycero-2,5-hexodiulosonate). uniprot.orguniprot.org This reaction typically uses NADH as a cofactor. uniprot.org

For instance, the KduD enzyme in Escherichia coli and Bacillus subtilis catalyzes the reversible reduction of 2,5-diketo-3-deoxygluconate to KDG. uniprot.orguniprot.org Similarly, DhuD in Streptococcus agalactiae is an NADH-dependent reductase that converts 3-deoxy-D-glycero-2,5-hexodiulosonate to KDG as part of the metabolic pathway for glycosaminoglycan-derived unsaturated uronic acids. nih.gov Structural studies have been conducted on these enzymes to understand their function and coenzyme specificity. nih.govresearchgate.net

6-Phosphogluconate dehydratase is a key enzyme in the conventional Entner-Doudoroff pathway. wikipedia.org It catalyzes the dehydration of 6-phospho-D-gluconate to produce 2-dehydro-3-deoxy-6-phospho-D-gluconate, a phosphorylated derivative of this compound. wikipedia.orgqmul.ac.uk This enzyme belongs to the family of hydro-lyases. wikipedia.org Its systematic name is 6-phospho-D-gluconate hydro-lyase (2-dehydro-3-deoxy-6-phospho-D-gluconate-forming). qmul.ac.uk This enzyme has been shown to be evolutionarily related to dihydroxy-acid dehydratase. ebi.ac.uk

L-Fuconate hydro-lyase (EC 4.2.1.68) is an enzyme that acts on L-fuconate, a stereoisomer of gluconate derivatives. It catalyzes the dehydration of L-fuconate to form 2-dehydro-3-deoxy-L-fuconate. wikipedia.org While not producing the D-isomer, its mechanism is analogous to the dehydratases that do. This enzyme has been identified in pork liver and is involved in the metabolism of L-fucose. cdnsciencepub.comglobalauthorid.com The enzyme requires Mg2+ for its activity and has a pH optimum of 7.0. cdnsciencepub.com It is also capable of acting on D-arabinonate but is inactive with D-gluconate. cdnsciencepub.com

Table 1: Summary of Enzymes Catalyzing the Formation of this compound and Related Compounds

| Enzyme | EC Number | Substrate | Product | Organism Example |

|---|---|---|---|---|

| Gluconate Dehydratase | 4.2.1.39 | D-Gluconate | 2-Dehydro-3-deoxy-D-gluconate | Clostridium pasteurianum, Sulfolobus solfataricus |

| D-Mannonate Dehydratase | 4.2.1.8 | D-Mannonate | 2-Dehydro-3-deoxy-D-gluconate | Escherichia coli |

| 2-Keto-3-Deoxy-D-gluconate Dehydrogenase | 1.1.1.127 | 2,5-Diketo-3-deoxygluconate | 2-Dehydro-3-deoxy-D-gluconate | Escherichia coli, Streptococcus agalactiae |

| 6-Phosphogluconate Dehydratase | 4.2.1.12 | 6-Phospho-D-gluconate | 2-Dehydro-3-deoxy-6-phospho-D-gluconate | Escherichia coli |

| L-Fuconate Hydro-lyase | 4.2.1.68 | L-Fuconate | 2-Dehydro-3-deoxy-L-fuconate | Pork Liver |

Enzymes Catalyzing Further Metabolism of this compound

Once formed, this compound serves as a substrate for several enzymes that channel it into central metabolic pathways.

The primary routes for the further metabolism of 2-dehydro-3-deoxy-D-gluconate involve either oxidation or phosphorylation.

2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127) : This enzyme, also known as KduD, oxidizes 2-dehydro-3-deoxy-D-gluconate at the C5 position. wikipedia.org The reaction uses NAD+ as a cofactor and produces (4S)-4,6-dihydroxy-2,5-dioxohexanoate (also called 3-deoxy-D-glycero-2,5-hexodiulosonate), NADH, and H+. wikipedia.org This enzyme is a key part of pectin (B1162225) degradation pathways in bacteria like Erwinia chrysanthemi. wikipedia.org

2-Dehydro-3-deoxygluconokinase (EC 2.7.1.45) : This enzyme, also known as ketodeoxygluconokinase, catalyzes the phosphorylation of 2-dehydro-3-deoxy-D-gluconate. wikipedia.org It transfers a phosphate (B84403) group from ATP to the C6 position of the substrate, yielding ADP and 6-phospho-2-dehydro-3-deoxy-D-gluconate. wikipedia.org This product is the same intermediate formed by 6-phosphogluconate dehydratase and is subsequently cleaved by KDPG aldolase (B8822740) in the Entner-Doudoroff pathway. wikipedia.orgmdpi.com

Table 2: Summary of Enzymes Involved in the Further Metabolism of this compound

| Enzyme | EC Number | Reaction Type | Product | Metabolic Pathway |

|---|---|---|---|---|

| 2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase | 1.1.1.127 | Oxidation | (4S)-4,6-dihydroxy-2,5-dioxohexanoate | Pectin Degradation |

| 2-Dehydro-3-deoxygluconokinase | 2.7.1.45 | Phosphorylation | 6-Phospho-2-dehydro-3-deoxy-D-gluconate | Pentose Phosphate Pathway, Pentose and Glucuronate Interconversions |

2-Keto-3-Deoxy-D-gluconate Kinases (EC 2.7.1.45)

2-Keto-3-deoxy-D-gluconate kinases (KDGK) are transferase enzymes that play a crucial role in carbohydrate metabolism by catalyzing the phosphorylation of KDG. wikipedia.org This reaction utilizes adenosine (B11128) triphosphate (ATP) to convert KDG into 2-keto-3-deoxy-6-phosphogluconate (KDGP) and adenosine diphosphate (B83284) (ADP). wikipedia.org The systematic name for this enzyme class is ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase. wikipedia.org These enzymes are involved in the pentose phosphate pathway and pentose and glucuronate interconversions. wikipedia.org Notably, KDGK exhibits specificity for its substrate and does not show activity with 2-dehydro-3-deoxy-D-galactonate. genome.jpcreative-enzymes.com

Table 1: General Properties of 2-Keto-3-Deoxy-D-gluconate Kinase (EC 2.7.1.45)

| Property | Description |

| Systematic Name | ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase |

| Reaction | ATP + 2-dehydro-3-deoxy-D-gluconate <=> ADP + 2-dehydro-3-deoxy-6-phospho-D-gluconate |

| Substrates | ATP, 2-dehydro-3-deoxy-D-gluconate |

| Products | ADP, 2-dehydro-3-deoxy-6-phospho-D-gluconate |

| Metabolic Pathways | Pentose phosphate pathway, Pentose and glucuronate interconversions |

2-Keto-3-Deoxy-Phosphogluconate Aldolases (EC 4.1.2.14)

2-Keto-3-deoxy-phosphogluconate aldolases (KDPG aldolases) are lyases that catalyze the reversible cleavage of 2-keto-3-deoxy-6-phosphogluconate (KDPG) into pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. wikipedia.org This reaction is a key step in the Entner-Doudoroff pathway, a metabolic route distinct from glycolysis for glucose catabolism in many prokaryotes. wikipedia.org KDPG aldolase is classified as a Class I aldolase, employing a Schiff base mechanism in its catalytic cycle. ebi.ac.uknih.gov The enzyme also participates in the pentose phosphate pathway, pentose and glucuronate interconversions, and arginine and proline metabolism. wikipedia.org Beyond its primary role, KDPG aldolase can catalyze other reactions, including Schiff base formation with other carbonyl compounds and the decarboxylation of oxaloacetate. wikipedia.org Some bifunctional KDPG aldolases can also cleave the non-phosphorylated KDG. nih.gov

2-Keto-3-Deoxy-D-gluconate Aldolases (EC 4.1.2.51)

2-Keto-3-deoxy-D-gluconate aldolases (KDG aldolases) catalyze the reversible cleavage of 2-keto-3-deoxy-D-gluconate (KDG) to produce pyruvate and glyceraldehyde. uniprot.orguniprot.org This enzyme is involved in the non-phosphorylative Entner-Doudoroff pathway. rhea-db.org Some KDG aldolases exhibit broad substrate specificity, being able to cleave related sugar acids such as 2-keto-3-deoxy-6-phosphogalactonate and 2-keto-3-deoxygalactonate. uniprot.org

2-Dehydro-3-Deoxy-D-gluconate 5-Dehydrogenases

2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase (DDGDH), also known as 2-keto-3-deoxygluconate (B102576) 5-dehydrogenase, is an oxidoreductase that catalyzes the reversible reduction of 2,5-diketo-3-deoxygluconate to KDG using NADH as a cofactor. uniprot.orgwikipedia.org Its systematic name is 2-dehydro-3-deoxy-D-gluconate:NAD+ 5-oxidoreductase. wikipedia.org This enzyme is involved in the catabolism of hexuronates, particularly under osmotic stress conditions. uniprot.org It can also exhibit activity towards other substrates, including the reduction of 5-keto-D-gluconate and the oxidation of D-gluconate. uniprot.org

Structural Biology of Key Enzymes in this compound Metabolism

The three-dimensional structures of the enzymes involved in this compound metabolism provide invaluable insights into their function, substrate specificity, and catalytic mechanisms.

Crystal Structures and Oligomeric States

2-Keto-3-Deoxy-D-gluconate Kinases (KDGK): Crystal structures of KDGK have been determined for several organisms, including Thermus thermophilus, Thermotoga maritima, and Sulfolobus tokodaii. nih.govnih.govrcsb.orgpdbj.org The enzyme from T. thermophilus is a hexamer, organized as a trimer of dimers. nih.gov Each subunit consists of a large α/β domain and a smaller β-sheet domain, a fold characteristic of the PfkB family of carbohydrate kinases. nih.gov

2-Keto-3-Deoxy-Phosphogluconate Aldolases (KDPG Aldolase): The crystal structure of KDPG aldolase reveals a trimeric quaternary structure, with each subunit having a molecular weight of approximately 24 kDa. wikipedia.org The trimer is primarily stabilized by hydrophobic interactions. wikipedia.orgnih.gov The tertiary structure of each subunit adopts an eight-stranded α/β-barrel fold, similar to that of triosephosphate isomerase. wikipedia.org

2-Keto-3-Deoxy-D-gluconate Aldolases (KDG Aldolase): The structure of KDG aldolase from Picrophilus torridus has been determined. rcsb.org

2-Dehydro-3-Deoxy-D-gluconate 5-Dehydrogenases (DDGDH): The crystal structure of DDGDH from Thermus thermophilus reveals a tight tetrameric oligomerization. nih.gov This oligomeric state is considered important for its catalytic function. nih.gov

Table 2: Structural Features of Key Enzymes

| Enzyme | Organism | PDB Code | Resolution (Å) | Oligomeric State |

| KDG Kinase | Thermus thermophilus | 1V1S | 2.1 | Hexamer (trimer of dimers) |

| KDG Kinase | Thermotoga maritima | 2AFB | 2.05 | Not specified |

| KDG Kinase | Sulfolobus tokodaii | 2DCN | Not specified | Dodecamer |

| KDPG Aldolase | Escherichia coli | 1EUN | 1.95 | Trimer |

| KDPG Aldolase | Pseudomonas putida | 1MXS | Not specified | Trimer |

| KDG Aldolase | Picrophilus torridus | 4UXD | Not specified | Not specified |

| DDGDH | Thermus thermophilus | Not specified | Not specified | Tetramer |

Active Site Characterization and Catalytic Residues

2-Keto-3-Deoxy-D-gluconate Kinases (KDGK): In the structure of T. thermophilus KDGK complexed with KDG and an ATP analog, the KDG substrate is bound predominantly in its open-chain form. nih.gov A key catalytic residue, Asp251, is proposed to be involved in the transfer of the γ-phosphate from ATP to the hydroxyl group of KDG. nih.gov The structure of the enzyme from Sulfolobus solfataricus suggests that subtle repositioning of conserved residues allows for its promiscuity in phosphorylating both KDG and 2-keto-3-deoxygalactonate. pdbj.org

2-Keto-3-Deoxy-Phosphogluconate Aldolases (KDPG Aldolase): The active site of KDPG aldolase is located at the carboxylic end of the β-barrel. wikipedia.orgnih.gov A crucial lysine (B10760008) residue (Lys-133 in E. coli) acts as a nucleophile, attacking the keto group of the substrate to form a Schiff base intermediate. wikipedia.orgpnas.org A nearby glutamate (B1630785) residue (Glu-45 in E. coli) functions as a general base, assisting in the carbon-carbon bond cleavage. wikipedia.orgpnas.org The stereospecificity of the reaction is ensured by an aromatic interaction with a phenylalanine residue (Phe-135 in E. coli). wikipedia.orgrcsb.org

2-Keto-3-Deoxy-D-gluconate Aldolases (KDG Aldolase): These enzymes also utilize a Schiff base mechanism involving a catalytic lysine residue. uniprot.org A conserved tyrosine residue is also part of a catalytic triad (B1167595). nih.gov

2-Dehydro-3-Deoxy-D-gluconate 5-Dehydrogenases (DDGDH): DDGDH belongs to the short-chain dehydrogenase/reductase (SDR) family and possesses a conserved catalytic triad of Ser-Tyr-Lys. nih.govnih.gov In gluconate 5-dehydrogenase, a related enzyme, the tyrosine residue, activated by the lysine, acts as the catalytic base to abstract a proton from the substrate's hydroxyl group, while NADP+ accepts a hydride ion. nih.gov The structure of DDGDH from T. thermophilus confirms the presence of this conserved catalytic triad (Ser129-Tyr144-Lys148). nih.gov

Cofactor Binding and Specificity (e.g., NAD+/NADH, NADP+/NADPH)

The enzymatic transformations involving this compound are often redox reactions requiring nicotinamide (B372718) adenine (B156593) dinucleotide cofactors. The specificity for either NAD⁺/NADH or NADP⁺/NADPH is a critical determinant of the enzyme's metabolic role. Generally, NAD⁺/NADH is associated with catabolic reactions that generate energy, while NADP⁺/NADPH is primarily used in anabolic (biosynthetic) pathways and for mitigating oxidative stress. nih.govasm.org

One of the key enzymes in this context is 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD), which belongs to the family of oxidoreductases. wikipedia.org This enzyme catalyzes the reversible reduction of (4S)-4,6-dihydroxy-2,5-dioxohexanoate to 2-dehydro-3-deoxy-D-gluconate (also known as 2-keto-3-deoxy-D-gluconate or KDG). uniprot.org Studies on KduD from Escherichia coli have shown that it is an NADH-specific oxidoreductase. uniprot.orgnih.gov Its function is linked to the catabolism of hexuronates and it exhibits NADH-dependent reductase activity in vitro. uniprot.org While some dehydrogenases in carbohydrate metabolism can exhibit dual cofactor specificity, accepting both NAD⁺ and NADP⁺, KduD's activity is noted for its dependence on NADH for the reduction reaction. uniprot.orggenome.jp

Another related enzyme, 2-keto-D-gluconate reductase, which can be used for the determination of D-gluconate, facilitates the formation of reduced NADP (NADPH), indicating a preference for this cofactor in the reverse reaction. tandfonline.comtandfonline.com The choice of cofactor is fundamental, as cellular pools of NAD⁺ are typically much higher than NADH, favoring oxidation, whereas the NADPH pool is kept highly reduced to provide reductive power for biosynthesis. nih.gov

| Enzyme | Organism | Reaction Involving this compound or Related Precursor/Product | Primary Cofactor | Reference |

|---|---|---|---|---|

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) | Escherichia coli | (4S)-4,6-dihydroxy-2,5-dioxohexanoate + NADH ⇌ 2-dehydro-3-deoxy-D-gluconate + NAD⁺ | NAD⁺/NADH | wikipedia.orguniprot.orgnih.gov |

| 2-keto-D-gluconate reductase | Acetic acid bacteria | D-gluconate + NADP⁺ → 2-keto-D-gluconate + NADPH (assay reaction) | NADP⁺/NADPH | tandfonline.comtandfonline.com |

| Phosphogluconate dehydrogenase [NAD(P)+-dependent, decarboxylating] | Pseudomonas C | 6-phospho-D-gluconate + NAD(P)⁺ → D-ribulose 5-phosphate + CO₂ + NAD(P)H | NAD⁺/NADH & NADP⁺/NADPH | genome.jp |

Enzymatic Reaction Kinetics and Mechanisms

The efficiency and specificity of enzymes acting on this compound are defined by their reaction kinetics and the intricate chemical mechanisms they employ.

Enzyme specificity ensures that the correct metabolic transformations occur. However, some enzymes exhibit promiscuity, acting on a range of related substrates. This can have implications for both natural metabolic versatility and biotechnological applications.

D-Gluconate Dehydratase (GAD): This enzyme catalyzes the dehydration of D-gluconate to form this compound (specifically, 2-dehydro-3-deoxy-D-gluconate). wikipedia.org The specificity of GAD can vary between organisms. The GAD from Saccharolobus solfataricus is also able to catalyze the dehydration of D-galactonate, demonstrating substrate promiscuity. uniprot.orgmdpi.com In contrast, the GAD from Thermoproteus tenax is highly specific for D-gluconate and cannot use D-galactonate as a substrate. uniprot.org

2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD): The KduD enzyme from E. coli is notably promiscuous. uniprot.orgnih.gov While its predicted physiological role is in sugar metabolism, it can also catalyze the reduction of several eukaryotic steroid hormones. uniprot.orgnih.gov Substrates include 11-deoxycorticosterone, 11-deoxycortisol, cortisol, corticosterone, and cortisone. However, it cannot act on steroids that lack a hydroxyl group at the C21 position, such as progesterone (B1679170) or testosterone (B1683101) propionate. uniprot.org Besides its primary substrate, it can also reduce 5-keto-D-gluconate to a lesser extent. uniprot.org

2-dehydro-3-deoxy-D-gluconate Aldolase (KDGA/KDPGA): This class of aldolases cleaves a phosphorylated derivative of this compound. These enzymes can also show promiscuity. For instance, some KDGAs have been reported to cleave both 2-dehydro-3-deoxy-D-gluconate and its C4 epimer, 2-dehydro-3-deoxy-D-galactonate. researchgate.net

| Enzyme | Organism | Primary Substrate | Other Accepted Substrates | Reference |

|---|---|---|---|---|

| D-gluconate/D-galactonate dehydratase | Saccharolobus solfataricus | D-gluconate | D-galactonate | uniprot.org |

| D-gluconate dehydratase | Thermoproteus tenax | D-gluconate | None reported (inactive on D-galactonate) | uniprot.org |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) | Escherichia coli | 2-dehydro-3-deoxy-D-gluconate | 5-keto-D-gluconate, various C21 steroid hormones (e.g., 11-deoxycorticosterone) | uniprot.orgnih.gov |

| 2-dehydro-3-deoxy-D-gluconate aldolase (KDGA) | Sulfolobus solfataricus, E. coli | 2-dehydro-3-deoxy-D-gluconate | 2-dehydro-3-deoxy-D-galactonate | researchgate.net |

Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) provide quantitative measures of enzyme performance. cuvillier.de Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. cuvillier.de

Kinetic data has been determined for several enzymes involved in this compound metabolism. For example, the 6-phosphogluconate dehydratase (CcEDD) from Caulobacter crescentus, which acts on a phosphorylated precursor, follows Michaelis-Menten kinetics with a Kₘ for 6-phosphogluconate of 0.3 mM and a Vₘₐₓ of 61.6 U/mg. frontiersin.org The D-gluconate dehydratase from S. solfataricus has a Kₘ for D-gluconate of 0.45 mM. uniprot.orgresearchgate.net The promiscuous KduD from E. coli exhibits a wide range of affinities for its various substrates, with a Kₘ of 30 mM for its primary sugar substrate (2-keto-3-deoxygluconate) but a much higher affinity (lower Kₘ) for certain steroid substrates, such as 0.23 mM for 11-deoxycorticosterone. uniprot.org

| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ or kcat | Reference |

|---|---|---|---|---|---|

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) | Escherichia coli | 2-keto-3-deoxygluconate | 30 | Not reported | uniprot.org |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) | Escherichia coli | 11-deoxycorticosterone | 0.23 | kcat = 3.1 min⁻¹ | uniprot.org |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) | Escherichia coli | 5-keto-D-gluconate | 184.5 | Not reported | uniprot.org |

| D-gluconate dehydratase (GAD) | Saccharolobus solfataricus | D-gluconate | 0.45 | 0.15 U/mg | researchgate.net |

| D-gluconate/D-galactonate dehydratase | Saccharolobus solfataricus | D-galactonate | 0.81 | Not reported | uniprot.org |

| 6-phosphogluconate dehydratase (CcEDD) | Caulobacter crescentus | 6-phosphogluconate | 0.3 | 61.6 U/mg | frontiersin.org |

Dehydration: The formation of 2-dehydro-3-deoxy-D-gluconate from D-gluconate is a dehydration reaction catalyzed by D-gluconate dehydratase (GAD, EC 4.2.1.39). wikipedia.org This enzyme is a hydro-lyase, meaning it cleaves a carbon-oxygen bond to remove a molecule of water. wikipedia.org GAD is part of the enolase superfamily of enzymes and is a key component of the non-phosphorylative Entner-Doudoroff pathway found in various archaea. uniprot.orgmdpi.com The reaction it catalyzes is the first step in converting gluconate into an intermediate that can be further metabolized. mdpi.com

Carbon-Carbon Bond Cleavage: Carbon-carbon bond cleavage is a critical step in breaking down the six-carbon backbone of glucose-derived intermediates into smaller, metabolically useful molecules. weizmann.ac.ilnih.gov In the context of this compound metabolism, this cleavage occurs after phosphorylation. The substrate for cleavage is 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG), which is acted upon by KDPG aldolase (EC 4.1.2.14). wikipedia.org

The mechanism of KDPG aldolase is a well-studied example of a retro-aldol cleavage:

Schiff Base Formation: A key lysine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of KDPG. This forms a protonated carbinolamine, which then dehydrates to form a covalent Schiff base intermediate. researchgate.netwikipedia.org

C-C Bond Cleavage: The positively charged nitrogen of the Schiff base acts as an electron sink, facilitating the cleavage of the C3-C4 bond. This is a retro-aldol reaction, assisted by general base catalysis from a nearby glutamate residue that abstracts a proton, leading to the release of the first product, D-glyceraldehyde 3-phosphate. wikipedia.org

Product Release: The remaining three-carbon fragment is still covalently bound to the enzyme as a Schiff base. Nucleophilic attack by a water molecule hydrolyzes the Schiff base, releasing the second product, pyruvate, and regenerating the free enzyme. wikipedia.org

This mechanism, involving a catalytic triad of amino acids (often Tyr, Ser/Thr, and another Tyr) and the formation of a Schiff base, is a common strategy employed by Class I aldolases to facilitate C-C bond cleavage without the need for a metal cofactor. researchgate.netwikipedia.org

Genetic and Molecular Regulation of 3 Dehydro D Gluconate Pathways

Transcriptional Control Systems

The expression of genes involved in 3-dehydro-D-gluconate metabolism is meticulously controlled by a variety of regulatory proteins and inducible mechanisms. These systems allow bacteria, such as Escherichia coli, to respond to the availability of specific sugar acids in their environment.

Regulatory Genes and Proteins (e.g., kdg regulon, kdgR)

A central player in the regulation of this compound metabolism is the kdg regulon . This regulon encompasses a set of genes and operons that are controlled by the repressor protein KdgR . nih.govnih.gov In E. coli, the kdgR gene encodes a protein that negatively controls the expression of genes required for the catabolism of 2-keto-3-deoxy-D-gluconate (KDG), which is chemically the same as this compound. nih.govnih.gov

The kdg regulon in E. coli includes the kdgT gene, responsible for the transport of KDG, and the kdgK and kdgA genes, which encode KDG kinase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740), respectively. nih.govnih.gov The KdgR protein binds to specific operator sites in the promoter regions of these genes, preventing their transcription in the absence of an inducer. nih.gov When KDG or a related metabolite is present, it acts as an inducer, binding to KdgR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing gene expression. nih.govnih.gov

Studies have shown that mutations in the kdgR gene can lead to the constitutive expression of the kdg regulon genes, demonstrating the negative control exerted by the KdgR protein. nih.govnih.gov The dominance of the wild-type kdgR+ allele over constitutive mutant alleles further supports this model of negative regulation. nih.govnih.gov

In addition to the well-characterized KdgR, other regulatory proteins are involved in controlling the broader pathways that feed into this compound metabolism. For instance, in Pseudomonas species, the GntR regulator controls the expression of genes for gluconate metabolism. mdpi.com Similarly, the DgoR protein in E. coli acts as a repressor for the d-galactonate (B1234356) utilization pathway, which also leads to the formation of a related intermediate. nih.govasm.org

Inducible Gene Expression Mechanisms

The expression of genes in the this compound pathways is inducible, meaning that their transcription is triggered by the presence of specific substrate molecules. This ensures that the metabolic machinery is only produced when needed, conserving cellular resources.

For example, the presence of D-galacturonate or D-glucuronate in the growth medium induces the expression of the kduD and kduI genes in E. coli. plos.org These genes are involved in an alternative pathway for hexuronate degradation, particularly under conditions of osmotic stress. plos.org The induction of these genes can be quite significant, with expression levels increasing several-fold under both aerobic and anaerobic conditions. plos.org

Similarly, the dgo operon in E. coli, which is involved in D-galactonate metabolism, is transcriptionally induced by the presence of D-galactonate. nih.govasm.org This induction is mediated by the DgoR repressor, which, upon binding to D-galactonate, releases its grip on the dgo promoter, allowing for the transcription of the operon. asm.org

The induction of these pathways can also be influenced by the presence of other carbon sources through a phenomenon known as catabolite repression. For instance, the presence of glucose can repress the expression of the dgo operon, even in the presence of the inducer D-galactonate. asm.org This hierarchical control ensures that the cell prioritizes the use of more readily metabolizable sugars.

Operon Organization and Gene Clustering

The genes involved in this compound metabolism are often organized into operons, which are clusters of genes that are transcribed together as a single messenger RNA (mRNA) molecule. This co-transcription ensures the coordinated expression of all the enzymes required for a specific metabolic pathway.

In E. coli, the genes for the main gluconate catabolic pathway, edd (encoding 6-phosphogluconate dehydratase) and eda (encoding KDPG aldolase), form an operon that is induced by gluconate. asm.orgunam.mx The gntT and gntKU genes, which are involved in gluconate transport and phosphorylation, are organized into two separate operons. scispace.com

The dgo operon in E. coli provides another clear example of gene clustering. This operon includes the genes dgoT (transporter), dgoD (dehydratase), dgoK (kinase), and dgoA (aldolase), all of which are necessary for the conversion of D-galactonate to pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.gov The entire operon is under the control of a single promoter located upstream of the dgoR regulatory gene. asm.org

In Streptomyces coelicolor, the genes for gluconate metabolism, including gntK (gluconokinase) and gntP (gluconate permease), are also organized in a putative operon. wiley.com This operon is controlled by a GntR-like regulator encoded by the divergently transcribed SCO1678 gene. wiley.com

This clustering of functionally related genes into operons is a common and efficient strategy in prokaryotes for regulating metabolic pathways. It allows for a rapid and coordinated response to changes in the availability of specific nutrients.

Regulatory Networks and Metabolic Flux Control

The regulation of this compound pathways extends beyond individual genes and operons to encompass complex regulatory networks that control the flow of metabolites, or metabolic flux, through these pathways. These networks integrate signals from various environmental and cellular cues to fine-tune metabolic activity.

In E. coli, the metabolism of several sugar acids, including gluconate, L-idonate, glucuronate, and galacturonate, converges on the Entner-Doudoroff (ED) pathway, where this compound is a key intermediate. researchgate.net The regulation of these feeder pathways is interconnected. For example, the catabolism of KDG is governed by the KdgR regulon, and interestingly, the eda gene (encoding KDPG aldolase) is also a member of this regulon. researchgate.net

The control of metabolic flux is crucial for optimizing growth and resource allocation. For example, in Pseudomonas protegens, there is a clear hierarchy in carbohydrate utilization, with the ED pathway being prioritized. biorxiv.org When grown on a mixture of glucose and fructose, the majority of the carbon flux from glucose is directed through the ED pathway. biorxiv.org

Furthermore, regulatory networks can respond to broader physiological states, such as stress. In E. coli, osmotic stress represses the expression of the primary hexuronate degradation genes (uxaABC and uxuAB), while the alternative kduI and kduD genes are induced, highlighting a shift in metabolic strategy under stress. plos.org

The interplay between different regulatory proteins also contributes to the complexity of these networks. In E. coli, there is cross-regulation between the GntI and GntII systems for gluconate metabolism, with the GntH protein acting as both an activator for the GntII genes and a negative controller of the GntI genes. asm.org This dual function allows for a switch between the two systems depending on the cellular conditions. asm.org

The study of these intricate regulatory networks and their control over metabolic flux is essential for a complete understanding of how organisms adapt their metabolism to diverse and changing environments.

Comparative Biochemistry and Biological Distribution of 3 Dehydro D Gluconate Metabolism

Occurrence and Pathways in Prokaryotic Organisms

Prokaryotes exhibit a remarkable diversity in their metabolic strategies, and the pathways involving 3-dehydro-D-gluconate are no exception. This intermediate is prominently featured in modified versions of the Entner-Doudoroff pathway.

Bacteria (e.g., Escherichia coli, Pseudomonas, Flavobacterium, Streptococcus, Gluconobacter)

In the bacterial domain, the metabolism of this compound is integral to the catabolism of various sugars and sugar acids.

Escherichia coli utilizes this compound (KDG) as an intermediate in the degradation of hexuronates like D-glucuronate and D-galacturonate. nih.gov The metabolism of KDG is under the control of the kdg regulon. nih.govmdpi.com In this pathway, KDG is phosphorylated by KDG kinase (encoded by kdgK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). nih.govresearchgate.net Subsequently, KDPG is cleaved by KDPG aldolase (B8822740) (encoded by kdgA) into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which then enter central glycolytic pathways. nih.gov

Pseudomonas species, such as Pseudomonas putida, possess a complex and compartmentalized glucose metabolism. Glucose can be oxidized in the periplasm to gluconate and then to 2-ketogluconate. uni-duesseldorf.de These compounds are then transported into the cytoplasm. uni-duesseldorf.de In the cytoplasm, gluconate is phosphorylated to 6-phosphogluconate, which enters the Entner-Doudoroff pathway. uni-duesseldorf.de This pathway proceeds via the dehydration of 6-phospho-D-gluconate to 2-dehydro-3-deoxy-6-phospho-D-gluconate, rather than through free this compound. uni-duesseldorf.deasm.org

Flavobacterium species are known for their ability to degrade complex polysaccharides like alginate. In alginolytic species such as Flavobacterium sp. strain UMI-01, alginate is broken down into unsaturated monosaccharides which are then converted to 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH). mdpi.com DEH is subsequently reduced to 2-keto-3-deoxy-D-gluconate (KDG). mdpi.com KDG is then metabolized through the Entner-Doudoroff pathway, involving phosphorylation by KDG kinase and subsequent cleavage by KDPG aldolase. researchgate.net Some Flavobacterium species also possess a mannonate dehydratase that can produce 2-dehydro-3-deoxy-D-gluconate from D-mannonate. frontiersin.org

Streptococcus species, including pathogenic strains like Streptococcus pneumoniae and Streptococcus agalactiae, can utilize host-derived glycosaminoglycans such as hyaluronate. nih.govresearchgate.net The catabolism of these molecules can lead to the formation of 2-keto-3-deoxy-D-gluconate (KDG). nih.govresearchgate.net For instance, in S. agalactiae, unsaturated uronic acids derived from glycosaminoglycans are converted to KDG. researchgate.netmdpi.com KDG is then funneled into the Entner-Doudoroff pathway, where it is phosphorylated by KDG kinase and the resulting KDPG is cleaved into pyruvate and glyceraldehyde-3-phosphate. nih.gov

Gluconobacter , an acetic acid bacterium, is known for its incomplete oxidation of sugars in the periplasm. Gluconobacter oxydans oxidizes D-glucose to D-gluconate and subsequently to 2-keto-D-gluconate (2KGA) and 5-keto-D-gluconate (5KGA). mdpi.comuniprot.org While 2-keto-D-gluconate is a product, the primary metabolic activity of Gluconobacter involves these periplasmic oxidations rather than an intracellular Entner-Doudoroff pathway that utilizes this compound as a key intermediate. mdpi.com Some strains, however, are capable of consuming 2-keto-D-gluconate, although the specific metabolic pathway is not always clear. nih.gov

Table 1: Key Enzymes in Bacterial this compound Metabolism

| Bacterium | Key Enzyme(s) | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|---|

| Escherichia coli | KDG kinase (KdgK), KDPG aldolase (KdgA) | 2-keto-3-deoxy-D-gluconate | Pyruvate, Glyceraldehyde-3-phosphate | Hexuronate degradation |

| Pseudomonas putida | Phosphogluconate dehydratase (Edd) | 6-phospho-D-gluconate | 2-dehydro-3-deoxy-6-phospho-D-gluconate | Entner-Doudoroff pathway |

| Flavobacterium sp. | DEH reductase, KDG kinase, KDPG aldolase | 4-deoxy-L-erythro-5-hexoseulose uronic acid | Pyruvate, Glyceraldehyde-3-phosphate | Alginate degradation |

| Streptococcus agalactiae | Isomerase (DhuI), Dehydrogenase (DhuD), KDG kinase, KDPG aldolase | Unsaturated uronic acids | Pyruvate, Glyceraldehyde-3-phosphate | Glycosaminoglycan catabolism |

| Gluconobacter oxydans | D-gluconate dehydrogenase | D-gluconate | 2-keto-D-gluconate, 5-keto-D-gluconate | Periplasmic glucose oxidation |

Archaea (e.g., Thermoproteus tenax, Sulfolobus solfataricus, Haloferax volcanii)

Archaea often possess modified versions of central metabolic pathways, and the metabolism of this compound is a prime example of this metabolic diversity.

Thermoproteus tenax , a hyperthermophilic crenarchaeon, utilizes a branched version of the Entner-Doudoroff pathway for carbohydrate catabolism. nih.gov In this pathway, glucose is oxidized to gluconate, which is then dehydrated by gluconate dehydratase to form 2-keto-3-deoxygluconate (B102576) (KDG). nih.gov KDG can then be either directly cleaved by a bifunctional KD(P)GA aldolase to pyruvate and glyceraldehyde or phosphorylated by KDG kinase to KDPG, which is then also cleaved by the same aldolase.

Sulfolobus solfataricus , a thermoacidophilic crenarchaeon, metabolizes glucose via a non-phosphorylative variant of the Entner-Doudoroff pathway. uniprot.org Glucose is oxidized to gluconate, followed by dehydration to 2-keto-3-deoxygluconate (KDG). uniprot.org KDG is then cleaved by KDG aldolase to yield pyruvate and glyceraldehyde. uniprot.org Interestingly, the glucose dehydrogenase and KDG aldolase of S. solfataricus exhibit broad substrate specificity, also acting on galactose and 2-keto-3-deoxygalactonate, respectively. uniprot.org While primarily non-phosphorylative, S. solfataricus also possesses a 2-keto-3-deoxy-D-gluconate kinase, suggesting a "partially" non-phosphorylative pathway exists.

Haloferax volcanii , a halophilic euryarchaeon, degrades glucose through a semiphosphorylative Entner-Doudoroff (spED) pathway. In this pathway, glucose is oxidized to gluconate and subsequently dehydrated to 2-keto-3-deoxygluconate (KDG). KDG is then phosphorylated by KDG kinase to 2-keto-3-deoxy-6-phosphogluconate (KDPG). Finally, KDPG aldolase cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate. This archaeon possesses two distinct kinases, with KDGK-1 being the primary enzyme for glucose degradation and KDGK-2 likely involved in galactose catabolism.

Table 2: Key Enzymes in Archaeal this compound Metabolism

| Archaeon | Key Enzyme(s) | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|---|

| Thermoproteus tenax | Gluconate dehydratase, KD(P)GA aldolase, KDG kinase | D-gluconate | Pyruvate, Glyceraldehyde | Branched Entner-Doudoroff pathway |

| Sulfolobus solfataricus | Gluconate dehydratase, KDG aldolase | D-gluconate | Pyruvate, Glyceraldehyde | Non-phosphorylative Entner-Doudoroff pathway |

| Haloferax volcanii | Gluconate dehydratase, KDG kinase, KDPG aldolase | D-gluconate | Pyruvate, Glyceraldehyde-3-phosphate | Semiphosphorylative Entner-Doudoroff pathway |

Presence and Functional Roles in Eukaryotic Systems

In eukaryotes, the pathways involving this compound are less common than in prokaryotes but are present in certain lineages, particularly in photosynthetic organisms and some fungi.

Plants and Algae

The Entner-Doudoroff pathway, long thought to be absent in photosynthetic eukaryotes, has been identified in cyanobacteria, algae, and higher plants. This pathway involves the formation of 2-keto-3-deoxygluconate-6-phosphate (KDPG), a phosphorylated derivative of this compound. The key enzyme, KDPG aldolase, has been found to be active in plants like barley (Hordeum vulgare). However, this enzyme acts on the phosphorylated form and not on free 2-keto-3-deoxygluconate. The presence of this pathway, termed the gluconate shunt, provides an alternative route for glucose degradation that bypasses the initial steps of the pentose (B10789219) phosphate (B84403) pathway.

Fungi (e.g., Aspergillus)

Certain filamentous fungi, such as Aspergillus niger , are capable of catabolizing D-gluconate. The proposed pathway involves the dehydration of gluconate to 2-dehydro-3-deoxy-D-gluconate. In some fungi, D-glucuronic acid can be catabolized through a pathway that may involve intermediates structurally related to this compound. For instance, in A. niger, the catabolism of D-glucuronic acid proceeds through L-gulonate and L-idonate. While not directly involving this compound, these pathways highlight the diverse strategies for sugar acid metabolism in fungi.

Mammalian Metabolism

Mammalian systems possess enzymes such as glucose dehydrogenase and gluconate kinase, which are involved in the initial steps of the "gluconate shunt". This pathway can convert glucose to gluconate and then to 6-phosphogluconate, an intermediate of the pentose phosphate pathway. However, mammals lack the key enzymes of the Entner-Doudoroff pathway, specifically the dehydratase that forms 2-keto-3-deoxy-6-phosphogluconate and the subsequent aldolase. Therefore, free this compound is not considered a standard intermediate in mammalian carbohydrate metabolism.

Evolutionary Perspectives on Metabolic Pathway Divergence

The evolution of pathways metabolizing gluconate and its keto-acid derivatives is a classic example of metabolic diversification. The Entner-Doudoroff (ED) pathway, in its various forms, is central to this discussion. While the classical phosphorylative ED pathway is well-known in many bacteria, archaea and some bacteria employ non-phosphorylative (np-ED) or semi-phosphorylative (sp-ED) versions. nih.govmdpi.com These alternative routes avoid substrate-level phosphorylation in the initial steps, converting glucose to 2-keto-3-deoxy-D-gluconate (KDG) via unphosphorylated intermediates like D-gluconate. nih.gov

The divergence of these pathways is underscored by the evolution of their constituent enzymes. A striking example is gluconate dehydratase, the enzyme that converts D-gluconate to KDG. In bacteria such as Achromobacter xylosoxidans, this enzyme belongs to the dihydroxy-acid dehydratase (IlvD/EDD) protein family. google.comresearchgate.net In contrast, the archaeal gluconate dehydratases, like the one found in Sulfolobus solfataricus, are members of the enolase superfamily. researchgate.netnih.gov The recruitment of enzymes from entirely different protein families to catalyze the same reaction in different lineages points to non-orthologous gene displacement, where an ancestral gene is replaced by an unrelated gene performing the same function. nih.gov

Furthermore, phylogenetic analysis of key enzymes reveals deep evolutionary branching. For instance, the aldolases that cleave KDG or its phosphorylated form, 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG), show significant evolutionary divergence. wikipedia.org KDPG aldolase, with its characteristic α/β-barrel structure, shares folding similarity with enzymes like triosephosphate isomerase, suggesting divergent evolution from a common multifunctional ancestor. wikipedia.org The functional similarities, particularly the activation of a C-H bond adjacent to a carbonyl group, support this hypothesis. wikipedia.org

Phylogenetic trees of dehydrogenases involved in gluconate metabolism also illustrate this divergence. D-isomer specific 2-hydroxyacid dehydrogenases, which include enzymes acting on gluconate, form distinct branches based on substrate specificity. nih.gov This suggests that gene duplication events followed by neofunctionalization allowed organisms to develop specialized enzymes for slightly different, but related, substrates within the broader family of sugar acids.

| Pathway Variant | Key Intermediates | Key Enzymes | Typical Organisms | Reference |

|---|---|---|---|---|

| Classical (Phosphorylative) ED | 6-phospho-D-gluconate, 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG) | 6-phosphogluconate dehydratase, KDPG aldolase | Escherichia coli, Pseudomonas species, Zymomonas mobilis | mdpi.comuni-konstanz.deasm.org |

| Non-Phosphorylative (np-ED) | D-gluconate, 2-keto-3-deoxy-D-gluconate (KDG) | Glucose dehydrogenase, Gluconate dehydratase, KDG aldolase | Sulfolobus species, Picrophilus torridus, Thermoplasma acidophilum | mdpi.comnih.govnih.gov |

| Semi-Phosphorylative (sp-ED) | D-gluconate, KDG, KDPG | Gluconate dehydratase, KDG kinase, KDPG aldolase | Haloferax volcanii, other halophilic archaea | mdpi.comnih.gov |

Species-Specific Metabolic Adaptations for Carbon Source Utilization

The diversification of gluconate metabolic pathways allows different species to thrive in specific environments by efficiently utilizing available carbon sources. These adaptations are evident in the unique enzymatic machinery and regulatory circuits found across the microbial world.

Archaea: Many extremophilic archaea have adapted to their environments by employing modified ED pathways. The hyperthermophilic archaeon Sulfolobus solfataricus utilizes a non-phosphorylative ED pathway to metabolize glucose. nih.gov A key adaptation in this organism is the promiscuity of its KDG aldolase, which can cleave both 2-keto-3-deoxy-D-gluconate (from glucose) and 2-keto-3-deoxy-D-galactonate (from galactose), enabling metabolic flexibility. mdpi.com Similarly, the halophilic archaeon Haloferax volcanii uses a semi-phosphorylative ED pathway. nih.gov This pathway represents a hybrid strategy, combining non-phosphorylated and phosphorylated intermediates. This adaptation may offer regulatory advantages or better integration with other metabolic networks in high-salt environments. mdpi.comnih.gov

Bacteria: Bacterial adaptations are equally diverse.

Escherichia coli possesses the genetic toolkit for the classical ED pathway, which is induced in the presence of gluconate. asm.org This allows it to switch its metabolism from the more common Embden-Meyerhof-Parnas (glycolysis) pathway to one better suited for sugar acids when they are the primary carbon source. asm.orgnih.gov

Pseudomonas aeruginosa , an opportunistic pathogen, exhibits a different metabolic strategy. When grown on glucose, it often excretes gluconate into the environment. nih.gov Mutants lacking the alternative sigma factor RpoN (σ⁵⁴) accumulate even higher levels of extracellular gluconate, indicating a complex regulatory network that controls carbon overflow and may play a role in interspecies competition or pathogenesis. nih.gov

Flavobacterium species, commonly found in marine environments, are adapted to degrade complex polysaccharides like alginate. Their metabolic machinery breaks down alginate into unsaturated monosaccharides, which are then converted to KDG. mdpi.com This KDG is subsequently phosphorylated and cleaved by a KDPG aldolase, channeling the degradation products into central metabolism. mdpi.com

Achromobacter xylosoxidans and certain Clostridium species are known to ferment gluconate via KDG, which is then phosphorylated to KDPG and cleaved, demonstrating the presence of a semi-phosphorylative pathway in the bacterial domain as well. researchgate.net

These species-specific strategies highlight how the core chemistry of this compound and its related compounds has been harnessed through evolution to support a wide range of metabolic lifestyles.

| Organism | Pathway Type | Key Adaptive Feature | Metabolic Context/Advantage | Reference |

|---|---|---|---|---|

| Sulfolobus solfataricus (Archaea) | np-ED | Promiscuous KDG aldolase acts on both KDG and KDGal | Flexibility to utilize both glucose and galactose in extreme thermal environments | mdpi.com |

| Haloferax volcanii (Archaea) | sp-ED | Hybrid pathway with KDG kinase as a key control point | Efficient sugar acid metabolism in high-salinity habitats | mdpi.comnih.gov |

| Escherichia coli (Bacteria) | Classical ED | Inducible operon for gluconate metabolism (kdg regulon) | Metabolic switching to efficiently use gluconate when available | asm.orgnih.gov |

| Pseudomonas aeruginosa (Bacteria) | Classical ED | Gluconate excretion and complex regulation via RpoN | Carbon overflow management, potential role in competitive fitness and infection | nih.gov |

| Flavobacterium sp. (Bacteria) | sp-ED | Pathway linked to degradation of marine polysaccharides (alginate) | Utilization of abundant marine biopolymers as a carbon source | mdpi.com |

Advanced Analytical Methodologies for 3 Dehydro D Gluconate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for isolating and quantifying 3-dehydro-D-gluconate from complex biological matrices. High-performance liquid chromatography and gas chromatography-mass spectrometry are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a sensitive and rapid method for the analysis of sugar acids like this compound. The separation is typically achieved on specialized columns, and various detection methods can be employed for quantification.

For routine analysis, derivatization of the carbonyl group is often performed to enhance detection sensitivity. A common derivatization agent is O-phenylenediamine (B120857) (OPD), which reacts with the keto group to form a fluorescent product. biorxiv.orgresearchgate.net This allows for highly sensitive fluorescence detection, which is more accurate for quantification than UV absorbance alone. biorxiv.org The separation can be optimized to distinguish this compound from structurally similar compounds. biorxiv.orgresearchgate.net

Alternatively, methods using columns designed for polar analytes, such as amino (NH2) columns, can be used to separate sugar acids without derivatization. mdpi.org Detection in such cases can be achieved using a UV detector at a low wavelength (around 210 nm) or a refractive index detector, though the latter may offer lower sensitivity. mdpi.org

Table 1: Example HPLC Parameters for Keto-Gluconate Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (with derivatization) or Amino (NH2) column (without derivatization) |

| Mobile Phase | Linear gradient of acetonitrile (B52724) and an acidic aqueous buffer (e.g., trifluoroacetic acid or ammonium (B1175870) dihydrogen phosphate) biorxiv.orgmdpi.org |

| Flow Rate | 0.5 - 1.0 mL/min mdpi.org |

| Detection | Fluorescence Detector (with OPD derivatization) or UV/Refractive Index Detector (without derivatization) biorxiv.orgmdpi.org |

| Derivatization | Pre-column reaction with O-phenylenediamine (OPD) to form a fluorescent adduct biorxiv.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for carbohydrate analysis, but it requires chemical derivatization to make the non-volatile sugar acids suitable for gas-phase analysis. nih.govsemanticscholar.org For a keto acid like this compound, a two-step derivatization process is standard. restek.com

Oximation : The first step involves reacting the sample with an oximation reagent, such as methoxylamine hydrochloride. This reaction targets the ketone group at the C3 position, converting it into a more stable methoxime derivative. This step is crucial to prevent the formation of multiple isomers (tautomers) in the subsequent step, which would complicate the resulting chromatogram. restek.comresearchgate.net

Silylation : Following oximation, the hydroxyl groups (at C2, C4, C5, C6) and the carboxylic acid group (C1) are derivatized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen atoms with nonpolar trimethylsilyl (B98337) (TMS) groups, significantly increasing the compound's volatility and thermal stability. semanticscholar.orgresearchgate.net

The resulting derivatized this compound can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern. semanticscholar.org

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and can also be adapted for quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. While direct experimental spectra for this compound are not widely published, its structure can be confirmed by a combination of 1D (¹H, ¹³C) and 2D NMR experiments. In aqueous solutions like D₂O, the acidic and hydroxyl protons are typically exchanged and not observed.

¹H NMR : The proton NMR spectrum would show signals for the protons on the carbon backbone (H2, H4, H5, and the two H6 protons). The chemical shifts of these protons are influenced by adjacent functional groups (hydroxyl, ketone), providing information about their chemical environment. libretexts.org

¹³C NMR : The carbon NMR spectrum would display six distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C3) would have a characteristic downfield chemical shift (typically >180 ppm), while the carboxyl carbon (C1) would also be in the downfield region (around 170-180 ppm). The remaining carbons (C2, C4, C5, C6) bearing hydroxyl groups would appear in the 60-80 ppm range.

2D NMR : Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the carbon chain. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This data allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | Carboxylate (-COO⁻) | ~175 |

| C2 | Hydroxyl (-CH(OH)-) | ~75 |

| C3 | Ketone (-C=O) | ~200 |

| C4 | Hydroxyl (-CH(OH)-) | ~72 |

| C5 | Hydroxyl (-CH(OH)-) | ~73 |

Note: These are estimated values based on typical chemical shifts for the respective functional groups. pdx.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) measures this value with extremely high accuracy, enabling the determination of the elemental formula.

For this compound (neutral formula C₆H₁₀O₇), HRMS analysis in negative ion mode would detect the deprotonated molecule [M-H]⁻. The high accuracy of HRMS allows for the confirmation of its elemental composition, distinguishing it from other isobaric compounds.

Chemical Formula (anion) : C₆H₉O₇⁻ nih.gov

Monoisotopic Mass (anion) : 193.03483 Da nih.gov

Tandem mass spectrometry (MS/MS) can be used to further probe the structure. In an MS/MS experiment, the parent ion (m/z 193.03) is isolated and fragmented. The resulting fragmentation pattern, which would show characteristic losses of water (H₂O) and carbon dioxide (CO₂), provides a structural fingerprint that can be used for identification and confirmation.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation method with a detection method, offering the strengths of both in a single analysis. For a compound like this compound, which is often present in complex mixtures, these techniques are particularly powerful.

The most prominent example is Liquid Chromatography-Mass Spectrometry (LC-MS) . This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. sigmaaldrich.com An LC system separates this compound from other components in the sample. The eluent from the column is then directed into the mass spectrometer, which ionizes the molecule and provides mass information. researchgate.net

The advantages of LC-MS for this compound research include:

High Selectivity : MS detection can specifically monitor for the m/z of this compound, minimizing interference from matrix components.

High Sensitivity : Modern mass spectrometers can detect very low concentrations of the analyte.

Structural Confirmation : The mass spectrum, and particularly the HRMS data and MS/MS fragmentation pattern, provide a high degree of confidence in the compound's identity without the need for derivatization. sigmaaldrich.com

Similarly, GC-MS, as described earlier, is another powerful hyphenated technique that combines gas-phase separation with mass spectrometric detection for the analysis of derivatized this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)